N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine
Description
N5,N7-Diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a triazolo-triazine derivative characterized by:
- Diethyl groups at the N5 and N7 positions, which influence lipophilicity and steric bulk.
- A fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core, a heterocyclic scaffold known for pharmacological and material science applications .
Properties
IUPAC Name |
5-N,7-N-diethyl-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7S/c1-4-17-13-19-14(18-5-2)23-15(20-13)21-22-16(23)24-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJMCZTIPDUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Triazine Ring: The triazine ring is formed by reacting the triazole intermediate with cyanuric chloride under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazolotriazine intermediate with a thiol derivative, such as 4-methylphenylmethanethiol, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazolotriazines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine has been evaluated for its effectiveness against various bacterial strains. A study indicated that triazole derivatives can disrupt bacterial cell wall synthesis and inhibit growth by targeting specific enzymes involved in cell wall formation .
Antiviral Properties
Triazole compounds have also been investigated for their antiviral activities. The compound has shown promise in inhibiting viral replication mechanisms. For example, triazoles have been linked to the inhibition of viral enzymes such as proteases and polymerases, which are crucial for viral life cycles .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been documented in several studies. Compounds similar to this compound have been found to reduce inflammatory markers in various models of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Recent investigations into the anticancer properties of triazole-containing compounds have revealed their ability to induce apoptosis in cancer cells. The structural characteristics of this compound may enhance its efficacy against certain cancer types by interfering with cell cycle regulation .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazines or other nitrogen-rich compounds.
- Sulfanyl Group Introduction : The methylthio group can be introduced via nucleophilic substitution reactions with appropriate thiol precursors.
- Final Coupling Reactions : These reactions finalize the structure by attaching the ethyl groups at the designated nitrogen positions.
These synthetic routes are critical for producing compounds with desired biological activities while maintaining structural integrity.
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth .
Case Study 2: Antiviral Efficacy
A recent investigation focused on the antiviral properties of triazole derivatives against influenza virus strains. The study demonstrated that specific modifications to the triazole ring enhanced antiviral activity significantly . This suggests that this compound could be a candidate for further antiviral development.
Case Study 3: Anti-inflammatory Mechanisms
Research published in Pharmacology Reports explored the anti-inflammatory effects of triazole derivatives in animal models. The findings revealed a marked reduction in pro-inflammatory cytokines when treated with compounds related to this compound . This highlights its potential utility in managing inflammatory disorders.
Mechanism of Action
The mechanism of action of N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and triazine rings facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in antimicrobial, anticancer, or antiviral effects, depending on the specific biological pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s uniqueness lies in its N5,N7-diethyl and 3-sulfanyl groups. Comparable derivatives include:
Key Observations :
Reaction Conditions :
- Solvent: Ethanol or 1,4-dioxane .
- Temperature : 60–120°C, depending on amine reactivity .
- Purification : Column chromatography with EtOAc/light petroleum gradients .
Pharmacological Activity
While pharmacological data for the target compound are unavailable, analogs exhibit kinase inhibition (e.g., CK1δ) and antibacterial activity:
- Analog 33 : Moderate kinase inhibition (IC₅₀ = 2.1 µM) due to benzyl groups enhancing hydrophobic interactions .
- Analog 35 : Improved solubility (4-fluorobenzyl) and selectivity .
- The sulfanyl group could modulate electron density, affecting target affinity .
Physicochemical Properties
Notes:
Stability and Reactivity
- Thermal Stability : Triazolo-triazines generally exhibit high thermal stability (>150°C), but sulfanyl groups may lower decomposition thresholds compared to nitro derivatives (e.g., FOX-7 in ) .
- Oxidative Sensitivity : The 3-sulfanyl group is prone to oxidation, necessitating stabilizers in formulation .
Biological Activity
N5,N7-diethyl-3-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound exhibits a range of biological activities due to its unique structural characteristics, including a triazole ring fused to a triazine ring and a sulfanyl group attached to a methylphenyl moiety. This article reviews the biological activities associated with this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
- Formation of the Triazine Ring : The triazine ring is synthesized by reacting the triazole intermediate with cyanuric chloride under basic conditions.
- Introduction of the Sulfanyl Group : The sulfanyl group is incorporated by reacting the triazolotriazine intermediate with a thiol derivative such as 4-methylphenylmethanethiol under suitable conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural components facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in various pharmacological effects:
- Antimicrobial Activity : Compounds containing triazole and triazine structures have shown significant antimicrobial properties. For instance, derivatives with similar structures have been evaluated for their efficacy against bacterial strains and fungi.
- Anticancer Activity : Recent studies indicate that triazolotriazines can exhibit anti-proliferative effects in cancer cell lines. For example, compounds related to this class have been tested against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines using MTT assays. Some derivatives demonstrated IC50 values in the low micromolar range (e.g., 6.10 µM for certain derivatives) indicating potent anti-cancer activity .
- Enzyme Inhibition : The compound may also act as an enzyme inhibitor in various biochemical pathways. Research has shown that similar compounds can modulate estrogen receptors (ERα and ERβ), contributing to their anticancer effects .
Biological Activity Data
The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds:
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 6.10 | |
| Anticancer | HCT-116 | 4.54 | |
| Antimicrobial | Various bacterial strains | Varies | |
| Enzyme Inhibition | Estrogen Receptors | Modulation observed |
Case Studies
Several studies have explored the biological activities of similar triazolotriazines:
- Anti-Proliferative Activity Study : A series of triazole derivatives were synthesized and screened for their anti-proliferative activity against MCF-7 and HCT-116 cells. The results indicated that modifications on the triazine core significantly influenced biological activity .
- Antioxidant Activity Study : Some derivatives demonstrated antioxidant properties through DPPH and FRAP assays. These findings suggest potential applications in oxidative stress-related conditions .
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols?
- Methodological Answer : Use robustness testing by replicating reactions across labs with controlled variables (e.g., humidity, solvent batches). Document detailed protocols, including NMR spectral fingerprints (e.g., δ 6.67 ppm for furan protons) and melting points (e.g., 127°C for cyclohexyl derivatives) as quality markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
